REACTION_CXSMILES
|
[CH:1](=O)[CH3:2].B(F)(F)F.CCOCC.[CH3:13][C:14]([OH:22])([CH2:16][CH2:17][CH:18]=[C:19]([CH3:21])[CH3:20])[CH3:15]>C(OCC)C>[CH3:13][C:14]1([CH3:15])[CH2:16][CH2:17][CH:18]([C:19]([CH3:21])=[CH2:20])[CH:1]([CH3:2])[O:22]1 |f:1.2|
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
CC(C)(CCC=C(C)C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were droppered into the reaction solution at 0° C
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
STIRRING
|
Details
|
was complete stirring
|
Type
|
WAIT
|
Details
|
continued for a further hour at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
by heating to room temperature
|
Type
|
STIRRING
|
Details
|
Once the reaction solution had been stirred for 12 hours at room temperature
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
quenching
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(C(CC1)C(=C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |